molecular formula C4H6O3 B034567 1,3-Dioxan-2-one CAS No. 31852-84-3

1,3-Dioxan-2-one

Cat. No.: B034567
CAS No.: 31852-84-3
M. Wt: 102.09 g/mol
InChI Key: YFHICDDUDORKJB-UHFFFAOYSA-N
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Description

1,3-Dioxan-2-one (CAS: 2453-03-4), also known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate with the chemical formula C₄H₆O₃ . It is a key monomer in synthesizing aliphatic polycarbonates and polyurethanes, valued for their biodegradability, low toxicity, and biomedical applications such as drug delivery and tissue engineering . Industrially, it is synthesized via reactions of 1,3-diols with phosgene derivatives or carbon monoxide, though these methods face challenges due to reagent toxicity . Recent advancements focus on eco-friendly routes using carbon dioxide (CO₂) as a C1 source under catalytic conditions .

Scientific Research Applications

Biomedical Applications

  • Polymer Production :
    • Biodegradable Polycarbonates : 1,3-Dioxan-2-one is extensively used to produce poly(trimethylene carbonate), which is notable for its mechanical properties and biocompatibility. These materials are utilized in medical applications such as sutures and drug delivery systems due to their favorable degradation profiles .
    • Polyurethanes : The compound also plays a crucial role in synthesizing polyurethanes that are employed in tissue engineering scaffolds and other biomedical devices .
  • Drug Delivery Systems : The low toxicity of polymers derived from this compound makes them suitable for use in drug delivery systems where biocompatibility is essential. Studies have shown that these polymers can effectively encapsulate drugs while ensuring controlled release.

Environmental Applications

The increasing demand for biodegradable materials has led to the exploration of this compound in environmentally friendly packaging solutions. Its ability to degrade naturally reduces long-term environmental impacts associated with traditional plastics .

Polymerization Techniques

The polymerization of this compound can be initiated through various methods:

  • Cationic and Anionic Polymerization : These techniques allow for the production of high molecular weight polymers suitable for diverse applications.
  • Ring-Opening Polymerization : This method is thermodynamically favored and allows for the efficient formation of polycarbonates and polyurethanes from cyclic carbonates like this compound .

Case Study 1: Biocompatibility Testing

Research conducted by Matsumura et al. demonstrated that polymers synthesized from this compound exhibited excellent biocompatibility when tested with human cell lines. The study reported a molecular weight of 84,700 Da for the synthesized polymer, indicating its potential for medical applications .

Case Study 2: Environmental Impact Assessment

A comprehensive analysis highlighted the environmental benefits of using biodegradable polymers derived from this compound. The study assessed the degradation rates in various environments and concluded that these materials significantly reduce plastic waste compared to conventional polymers .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Cyclic Carbonates and Derivatives

Compound Name Structure Synthesis Method Key Properties/Applications Yield/Reactivity Notes References
1,3-Dioxan-2-one (TMC) Six-membered, unsubstituted 1,3-Diol + phosgene/CO₂ Biodegradable polycarbonates Limited by toxic reagents; CO₂ methods emerging
1,3-Dioxolan-2-one Five-membered, unsubstituted Ethylene glycol + carbonylating agent Lower thermal stability 49% yield (ethylene glycol)
4-Methyl-1,3-dioxolan-2-one Five-membered, methyl-subst. 1,2-Propanediol + 1,1'-carbonyldiimidazole High-yield synthesis (83%) Higher reactivity with branched diols
5-Hydroxy-1,3-dioxan-2-one Six-membered, hydroxyl-subst. Isomerization from protected diols Unstable; isomerizes to 5-membered Not polymerizable
5-Ethyl-5-hydroxymethyl-1,3-dioxan-2-one Six-membered, ethyl/hydroxymethyl-subst. Ring-opening polymerization (ROP) Hyperbranched polycarbonates Catalyst-dependent branching
5-((Allyloxy)methyl)-5-ethyl-1,3-dioxan-2-one Six-membered, allyl-subst. Plasma-induced polymerization Stable under plasma exposure Forms low-MW polymers

Key Findings

Ring Size and Reactivity

  • Six-membered vs. five-membered rings :
    • Six-membered this compound exhibits higher thermal and hydrolytic stability compared to five-membered 1,3-dioxolan-2-one, making it preferable for high-temperature polymer processing .
    • Five-membered derivatives (e.g., 4-methyl-1,3-dioxolan-2-one) achieve higher yields (83–85%) with branched diols but face challenges with linear diols (e.g., 39% yield for 4-methyl-1,3-dioxan-2-one) due to steric and electronic factors .

Substituent Effects

  • Hydroxyl groups : 5-Hydroxy-1,3-dioxan-2-one isomerizes to five-membered carbonates rather than polymerizing, limiting its utility in linear polycarbonate synthesis .
  • Allyl/ethyl substituents : Allyl-functionalized derivatives (e.g., 5-((allyloxy)methyl)-5-ethyl-1,3-dioxan-2-one) enable plasma-induced polymerization, retaining cyclic carbonate integrity while forming low-MW polymers suitable for surface coatings .
  • Brominated derivatives : Bromo-substituted this compound derivatives (e.g., (4S,6S)-4-(bromomethyl)-6-methyl-1,3-dioxan-2-one) show high diastereoselectivity (dr >19:1), making them intermediates for chiral polymers .

Polymerization Behavior

  • Hyperbranched polycarbonates: Monomers like 5-ethyl-5-hydroxymethyl-1,3-dioxan-2-one undergo ROP to form hyperbranched structures, with branching density dependent on catalysts (e.g., enzymatic vs. organocatalytic) .
  • Linear polycarbonates : Unsubstituted this compound produces linear polymers via ROP, while copolymers with ε-caprolactone (e.g., PGC-C18) achieve high molecular weights (Mn ≈78,272 g/mol) for drug delivery .

Biological Activity

1,3-Dioxan-2-one, also known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate with significant relevance in the field of polymer chemistry, particularly for its applications in biomedical materials due to its favorable biological properties. This article explores the biological activity of this compound, focusing on its synthesis, polymerization, biocompatibility, and potential applications in medical devices and drug delivery systems.

This compound has a molecular formula of C4H6O3C_4H_6O_3 and appears as a colorless solid with a melting point of approximately 45.0 to 49.0 °C. It is soluble in methanol and typically stored under inert gas conditions to prevent degradation. The most common methods for synthesizing this compound include:

  • Reaction with Phosgene or Carbon Dioxide : Utilizing 1,3-diols as starting materials.
  • Catalytic Methods : Recent advancements have highlighted the use of carbon dioxide as a sustainable carbon source in synthesis, employing catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene to enhance yields under mild conditions .

Biocompatibility and Toxicity

The biological activity of this compound is characterized by its low toxicity and biodegradability , making it a suitable candidate for various biomedical applications. Studies have shown that polymers derived from TMC exhibit excellent biocompatibility, which is crucial for medical applications such as:

  • Sutures
  • Drug Delivery Systems
  • Tissue Engineering Scaffolds

These materials are designed to degrade naturally within the body, minimizing long-term environmental impact while providing mechanical support during healing processes .

Polymerization Characteristics

This compound can undergo ring-opening polymerization (ROP), leading to the formation of high molecular weight poly(trimethylene carbonate). This polymerization can be initiated using both cationic and anionic initiators. The resulting polymers are of interest for their mechanical properties and biodegradability, which are critical in medical applications .

Study on PPAR Activation

A study evaluated the effects of dioxane derivatives on human PPAR (peroxisome proliferator-activated receptor) transactivation activity. Although this study primarily focused on related compounds, it provides insights into the potential metabolic effects of dioxane derivatives like this compound. The findings indicated that certain modifications could enhance biological activity relevant to metabolic disorders .

Biodegradable Polymers

Research has demonstrated that polymers synthesized from this compound exhibit good mechanical properties suitable for various medical applications. For instance:

PropertyValue
Biodegradation TimeVaries (weeks to months)
Mechanical StrengthComparable to PLA
CytotoxicityLow (biocompatible)

This table summarizes key properties that highlight the suitability of TMC-derived polymers for biomedical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Dioxan-2-one, and how are they optimized for high yield?

this compound is primarily synthesized via cyclocarbonation of trimethylene glycol with phosgene or its derivatives. Optimization focuses on catalyst selection (e.g., Lewis acids like Sn(Oct)₂), reaction temperature (60–120°C), and solvent systems (e.g., toluene or dichloromethane). Melt polycondensation under vacuum can also yield oligomers, but purity requires post-synthesis purification via recrystallization or column chromatography . Enzymatic ring-opening polymerization using lipases (e.g., Candida antarctica lipase B) offers an eco-friendly alternative, producing poly(trimethylene carbonate) with controlled molecular weights .

Q. How is this compound characterized using spectroscopic methods, and what analytical challenges exist?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The carbonyl carbon in this compound appears at ~155 ppm in ¹³C NMR, while the ring protons resonate between 4.2–4.5 ppm in ¹H NMR . Challenges include distinguishing between monomeric and oligomeric forms due to overlapping peaks. Gel Permeation Chromatography (GPC) with refractive index detection is used for molecular weight analysis, though discrepancies between theoretical and experimental values may arise due to side reactions or residual catalysts .

Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity?

PropertyValue/RangeRelevance to Reactivity
Melting Point45–48°CAffects processing in melt polymerization
HygroscopicityHigh moisture sensitivityRequires anhydrous storage conditions
SolubilitySoluble in chloroform, THFFacilitates solution-phase reactions
Data contradictions exist in literature, such as conflicting CAS numbers (2453-03-4 vs. 31852-84-3), necessitating cross-validation via authoritative databases like PubChem .

Advanced Research Questions

Q. How do enzyme-catalyzed polymerization mechanisms of this compound compare to traditional metal catalysts in terms of polymer microstructure?

Enzyme-catalyzed polymerization (e.g., using Candida antarctica lipase) proceeds via a coordination-insertion mechanism, yielding poly(trimethylene carbonate) with narrow dispersity (Đ = 1.2–1.5) and high stereoregularity . In contrast, metal catalysts (e.g., Sn(Oct)₂) often produce broader molecular weight distributions (Đ > 1.5) due to chain-transfer reactions. Advanced characterization via MALDI-TOF or ¹H NMR end-group analysis can resolve microstructural differences, such as cyclic vs. linear polymer chains .

Q. What strategies are effective in resolving contradictions between theoretical and experimental molecular weight distributions in poly(trimethylene carbonate) synthesis?

Discrepancies arise from competing side reactions (e.g., transesterification) or incomplete monomer conversion. Strategies include:

  • Kinetic monitoring : Using in-situ FTIR to track carbonyl group consumption.
  • Post-polymerization purification : Fractional precipitation to isolate high-purity fractions.
  • Multi-detector GPC : Combining light scattering and viscometry detectors to assess absolute molecular weights .
    Contradictions in literature data (e.g., CAS number inconsistencies) highlight the need for rigorous batch-to-batch validation .

Q. How does moisture sensitivity affect the stability of this compound during storage and handling, and what mitigation methods are recommended?

this compound hydrolyzes in humid environments, forming trimethylene glycol and carbon dioxide. Degradation kinetics can be studied via accelerated stability testing (e.g., 40°C/75% relative humidity). Mitigation strategies include:

  • Storage : Under inert gas (argon) in desiccators at –20°C.
  • Handling : Use of gloveboxes for moisture-sensitive reactions.
  • Stabilizers : Addition of molecular sieves (3Å) in reaction mixtures .

Q. Methodological Notes

  • Data Validation : Cross-reference CAS numbers (2453-03-4 vs. 31852-84-3) using authoritative sources like PubChem or EPA DSSTox to resolve discrepancies .
  • Experimental Design : For polymerization studies, include control experiments with varying catalyst loadings and reaction times to optimize yield and molecular weight .
  • Contradiction Analysis : Use orthogonal techniques (e.g., NMR, GPC, and MALDI-TOF) to reconcile conflicting data on polymer microstructure .

Properties

IUPAC Name

1,3-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4-6-2-1-3-7-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHICDDUDORKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31852-84-3
Record name Trimethylene carbonate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31852-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20953766
Record name Trimethylene carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2453-03-4
Record name Trimethylene carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2453-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Trimethylene carbonate
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Record name Trimethylene carbonate
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Record name 1,3-Dioxan-2-one
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Synthesis routes and methods

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.
Quantity
85.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step Two
Quantity
8.52 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,3-Dioxan-2-one
1,3-Dioxan-2-one
1,3-Dioxan-2-one
1,3-Dioxan-2-one
1,3-Dioxan-2-one
1,3-Dioxan-2-one

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